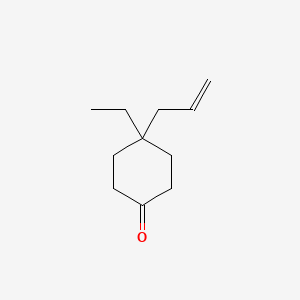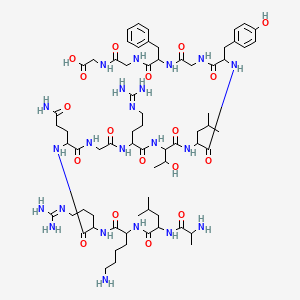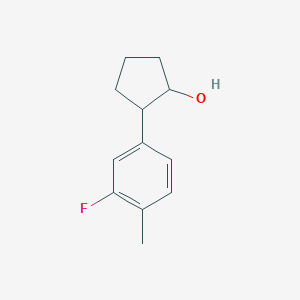![molecular formula C15H19F3N4O2 B13902204 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine typically involves multiple steps. One common method starts with the preparation of 4-(aminomethyl)phenylacetic acid, which is then subjected to cyclization reactions to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal catalysts to enhance reaction efficiency and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired product under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The aminomethyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the aminomethylphenyl moiety .
Aplicaciones Científicas De Investigación
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-(aminomethyl)phenylacetic acid hydrochloride: Shares the aminomethylphenyl group but lacks the imidazole ring and trifluoroacetic acid moiety.
Imidazole derivatives: Compounds like 1,3-diazole share the imidazole ring but differ in their substituents and overall structure.
Uniqueness
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine is unique due to its combination of an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C15H19F3N4O2 |
|---|---|
Peso molecular |
344.33 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N4.C2HF3O2/c1-8(2)11-12(15)17-13(16-11)10-5-3-9(7-14)4-6-10;3-2(4,5)1(6)7/h3-6,8H,7,14-15H2,1-2H3,(H,16,17);(H,6,7) |
Clave InChI |
LRIZCKSECGMRLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)CN)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)



![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
